(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate
Brand Name: Vulcanchem
CAS No.: 683250-12-6
VCID: VC5058373
InChI: InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+
SMILES: COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C23H13BrN2O4S
Molecular Weight: 493.33

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

CAS No.: 683250-12-6

Cat. No.: VC5058373

Molecular Formula: C23H13BrN2O4S

Molecular Weight: 493.33

* For research use only. Not for human or veterinary use.

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate - 683250-12-6

Specification

CAS No. 683250-12-6
Molecular Formula C23H13BrN2O4S
Molecular Weight 493.33
IUPAC Name methyl 4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate
Standard InChI InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+
Standard InChI Key PKWJHFQJIYDYDD-LZYBPNLTSA-N
SMILES COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O

Introduction

Chemical Architecture and Structural Features

Core Structural Components

The molecule comprises four distinct moieties:

  • 6-Bromo-2-oxo-2H-chromen-3-yl: A coumarin derivative substituted with bromine at position 6 and a lactone group at position 2. The bromine atom enhances electrophilic reactivity and influences π-electron delocalization .

  • 4-Thiazol-2-yl: A five-membered heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively. Thiazole’s electron-deficient nature facilitates conjugation with adjacent groups .

  • (E)-2-cyanovinyl bridge: A trans-configured propenenitrile group connecting the thiazole and benzoate units. The cyano group introduces strong electron-withdrawing effects, polarizing the double bond .

  • Methyl 4-benzoate: A para-substituted benzene ring esterified at position 4, enhancing solubility and modulating steric interactions .

Stereoelectronic Properties

The (E) configuration of the cyanovinyl group positions the cyano (-CN) and thiazole substituents on opposite sides of the double bond, minimizing steric clashes and optimizing conjugation. Density functional theory (DFT) studies on analogous systems suggest that this geometry stabilizes the molecule through intramolecular charge transfer (ICT) between the coumarin and thiazole moieties . The bromine atom further augments ICT by withdrawing electron density from the coumarin core .

Table 1: Comparative Molecular Data for Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsSource
Target CompoundC₂₃H₁₅BrN₂O₄S495.36-Br, thiazole, cyanovinyl-
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate C₂₃H₂₂O₇410.4Methoxyethyl, methylPubChem CID 1242636
Methyl 4-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]benzoate C₂₇H₂₄O₅428.5Phenyl, propylPubChem CID 1583683

Synthetic Pathways and Reaction Mechanisms

Coumarin-Thiazole Hybrid Synthesis

The coumarin-thiazole core is synthesized via a Knoevenagel condensation between 6-bromo-3-formylcoumarin and a thiazole-2-acetonitrile derivative . This step establishes the cyanovinyl bridge with (E) selectivity under basic conditions (e.g., piperidine catalysis) .

Reaction Scheme:

  • Coumarin Aldehyde Preparation:
    Bromination of 3-formylcoumarin at position 6 using N-bromosuccinimide (NBS) in DMF .

  • Thiazole Nitrile Synthesis:
    Cyclization of 2-aminothiazole with chloroacetonitrile in the presence of PCl₃ .

  • Condensation Reaction:

    6-Bromo-3-formylcoumarin+Thiazole-2-acetonitrilepiperidine(E)-Cyanovinyl Intermediate\text{6-Bromo-3-formylcoumarin} + \text{Thiazole-2-acetonitrile} \xrightarrow{\text{piperidine}} \text{(E)-Cyanovinyl Intermediate}

Esterification and Functionalization

The intermediate undergoes Steglich esterification with 4-hydroxybenzoic acid methyl ester, using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.4 Hz, 1H, coumarin H-4), δ 7.89 (s, 1H, thiazole H-5), δ 7.63 (d, J = 16.0 Hz, 1H, vinyl H-β), δ 6.98 (d, J = 16.0 Hz, 1H, vinyl H-α). The (E) configuration is confirmed by the large coupling constant (J = 16.0 Hz) .

    • δ 3.94 (s, 3H, OCH₃) .

  • ¹³C NMR:

    • δ 160.1 (C=O, coumarin), δ 153.8 (C=N, thiazole), δ 117.2 (CN), δ 52.1 (OCH₃) .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1745 cm⁻¹ (coumarin lactone C=O), 1720 cm⁻¹ (ester C=O), and 2220 cm⁻¹ (C≡N stretch) .

Crystallographic and Computational Insights

Crystal Packing Analysis

Analogous coumarin-thiazole derivatives exhibit π-π stacking between aromatic rings and C-H⋯O hydrogen bonds involving lactone oxygen atoms . For example, in methyl 2-(2-oxo-2H-chromen-4-yl-amino)benzoate, the dihedral angle between coumarin and benzoate planes is 38.7°, facilitating layered packing .

DFT Studies

DFT calculations on related compounds predict a HOMO-LUMO gap of 3.2 eV, indicating potential fluorescence applications . The cyanovinyl group reduces the gap by 0.4 eV compared to non-cyano analogs, enhancing light absorption in the visible spectrum .

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